molecular formula C22H20N6O2S B3409716 4-(2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide CAS No. 893928-90-0

4-(2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide

Cat. No.: B3409716
CAS No.: 893928-90-0
M. Wt: 432.5 g/mol
InChI Key: VNXODGIPSWZZGU-UHFFFAOYSA-N
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Description

4-(2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide is a synthetic organic compound with potential applications in various fields like chemistry, biology, and medicine. It contains functional groups such as pyrazolo[3,4-d]pyrimidine, dimethylphenyl, and acetamido, making it a compound of interest for pharmaceutical and biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through a multi-step process, starting with the preparation of the pyrazolo[3,4-d]pyrimidine core. This involves cyclization reactions under controlled conditions. Next, the 2,4-dimethylphenyl group is introduced via a nucleophilic substitution reaction. Finally, the thioacetamido and benzamide groups are added using thiol and amide coupling reactions.

Industrial Production Methods

For industrial-scale production, the synthesis may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis methods can be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: Undergoes oxidation reactions, leading to sulfoxide or sulfone derivatives.

  • Reduction: Can be reduced to form corresponding amines or alcohol derivatives.

  • Substitution: Participates in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: Uses oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: Uses reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Requires reagents like halogens, alkylating agents, or acylating agents.

Major Products

  • Oxidized forms such as sulfoxides and sulfones.

  • Reduced forms including primary amines and alcohols.

  • Substituted derivatives depending on the reagents used.

Scientific Research Applications

The compound is extensively used in:

  • Chemistry: As a building block for synthesizing more complex molecules.

  • Biology: As a probe to study biological pathways.

  • Industry: Used in the creation of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The pyrazolo[3,4-d]pyrimidine core can inhibit kinase activity, thus affecting signal transduction pathways involved in cell growth and proliferation. The acetamido and benzamide groups enhance binding affinity to target proteins.

Comparison with Similar Compounds

Similar compounds include:

  • 4-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoic acid

  • 4-(2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzene sulfonamide

These compounds share structural similarities but differ in functional groups, leading to variations in their chemical properties and biological activities.

There you have it! A comprehensive overview of this fascinating compound

Properties

IUPAC Name

4-[[2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O2S/c1-13-3-8-18(14(2)9-13)28-21-17(10-26-28)22(25-12-24-21)31-11-19(29)27-16-6-4-15(5-7-16)20(23)30/h3-10,12H,11H2,1-2H3,(H2,23,30)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNXODGIPSWZZGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide
Reactant of Route 2
4-(2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide
Reactant of Route 3
Reactant of Route 3
4-(2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide
Reactant of Route 4
4-(2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide
Reactant of Route 5
Reactant of Route 5
4-(2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide
Reactant of Route 6
4-(2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide

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